molecular formula C10H15NO3 B15321699 4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol CAS No. 1241680-00-1

4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol

Katalognummer: B15321699
CAS-Nummer: 1241680-00-1
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: KXYXVWFMCGCXKL-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol is an organic compound with a complex structure that includes an amino group, an ethyl group, and two methoxy groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethoxyphenol.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors due to its structural features.

    Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[(1R)-1-aminoethyl]-2,6-dimethylphenol: Similar structure but lacks methoxy groups.

    4-[(1R)-1-aminoethyl]-2,6-dihydroxyphenol: Similar structure but has hydroxyl groups instead of methoxy groups.

Uniqueness

4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol is unique due to the presence of both aminoethyl and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

1241680-00-1

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C10H15NO3/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,12H,11H2,1-3H3/t6-/m1/s1

InChI-Schlüssel

KXYXVWFMCGCXKL-ZCFIWIBFSA-N

Isomerische SMILES

C[C@H](C1=CC(=C(C(=C1)OC)O)OC)N

Kanonische SMILES

CC(C1=CC(=C(C(=C1)OC)O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.